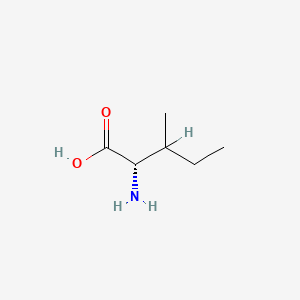

(2S)-2-amino-3-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-AKGZTFGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential α-amino acid vital for protein synthesis and various metabolic functions.[1] As one of the three branched-chain amino acids (BCAAs), its unique chemical properties are fundamental to its biological role and its application in pharmaceutical and biotechnological research. This technical guide provides a comprehensive overview of the core chemical properties of L-isoleucine, detailed experimental protocols for their determination, and insights into its involvement in key biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of L-isoleucine are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [2][3] |

| Molecular Weight | 131.17 g/mol | [4][5][6] |

| Appearance | White crystalline powder or crystalline leaflets | [4][7] |

| Taste | Bitter | [7] |

| Density | 1.3060 g/cm³ | [4] |

| Melting Point | 288 °C (decomposes) | [3][7] |

| Sublimation Point | 168-170 °C | [7][8] |

| Boiling Point | 225.8 ± 23.0 °C (Predicted) | [2][3][8] |

Table 2: Acid-Base Properties

| Property | Value | Reference |

| pKa1 (α-carboxyl group) | 2.36 | [1][9][10][11] |

| pKa2 (α-amino group) | 9.60 | [1][9][10][11] |

| Isoelectric Point (pI) | 6.02 | [9][10] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 41.2 g/L | 50 | [2][12] |

| Hot Alcohol | Slightly soluble | - | [7] |

| Ether | Insoluble | - | [2][5][12] |

| Dilute Mineral Acids | Soluble | - | [7] |

| Alkaline Solutions | Soluble | - | [7] |

| Ethyl Acetate | 8.913 x 10⁻³ (mole fraction) | 50 | [13] |

| Acetone | 0.120 x 10⁻³ (mole fraction) | 10 | [13] |

Note: The solubility of L-isoleucine in water is influenced by pH and temperature. It is least soluble at its isoelectric point and solubility generally increases with temperature.[4][14]

Table 4: Optical Properties

| Property | Value | Conditions | Reference |

| Specific Rotation [α]D | +38.9° to +41.8° | c=4, 6N HCl, 20°C | [5][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of L-isoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of L-isoleucine. The chemical shifts are sensitive to the solvent and pH.

¹H NMR (D₂O, 500 MHz):

-

δ ~0.93 (t, 3H, -CH₃)

-

δ ~1.25 (m, 2H, -CH₂-)

-

δ ~1.46 (m, 1H, -CH-)

-

δ ~1.97 (m, 1H, -CH-)

-

δ ~3.66 (d, 1H, α-CH)

¹³C NMR (D₂O, 125 MHz):

-

δ ~13.8 (-CH₃)

-

δ ~17.4 (-CH₃)

-

δ ~27.2 (-CH₂-)

-

δ ~38.6 (-CH-)

-

δ ~62.2 (α-CH)

-

δ ~177.0 (C=O)

(Note: Chemical shifts are approximate and can vary based on experimental conditions.)[15]

Infrared (IR) Spectroscopy

The IR spectrum of L-isoleucine shows characteristic absorption bands for its functional groups.

Key IR Absorption Bands (KBr pellet):

-

~3100-3000 cm⁻¹ (N-H stretch of amino group)

-

~3000-2800 cm⁻¹ (C-H stretch of alkyl groups)

-

~1600-1500 cm⁻¹ (N-H bend of amino group)

-

~1600-1550 cm⁻¹ (C=O stretch of carboxylate)

-

~1400 cm⁻¹ (C-O symmetric stretch of carboxylate)

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common method for the mass spectrometric analysis of L-isoleucine. The protonated molecule [M+H]⁺ is typically observed at m/z 132.102.

Crystal Structure

L-isoleucine crystallizes in the monoclinic space group P2₁, with unit cell dimensions a = 9.75 Å, b = 5.32 Å, c = 14.12 Å, and β = 95.8°.[16] The crystal structure consists of hydrogen-bonded double layers of molecules.[16]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of L-isoleucine using potentiometric titration.

Materials:

-

L-isoleucine

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker (100 mL)

-

Pipette (20 mL)

-

Distilled water

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.13 g of L-isoleucine and dissolve it in 50 mL of distilled water in a 100 mL beaker.

-

Titration with HCl:

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Fill a burette with standardized 0.1 M HCl.

-

Record the initial pH of the L-isoleucine solution.

-

Add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Titration with NaOH:

-

Prepare another identical L-isoleucine solution.

-

Fill a separate burette with standardized 0.1 M NaOH.

-

Record the initial pH.

-

Add the NaOH solution in small increments, recording the pH and total volume added after each addition.

-

Continue the titration until the pH rises to approximately 12.5.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve). pKa1 (carboxyl group) is determined from the titration with HCl, and pKa2 (amino group) is determined from the titration with NaOH.

-

The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.

-

Determination of Solubility by the Gravimetric Method

This protocol describes a static gravimetric method for determining the solubility of L-isoleucine in a given solvent at a specific temperature.

Materials:

-

L-isoleucine

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of L-isoleucine to a vial containing a known volume of the solvent.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled environment at the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe and filter it to remove any undissolved solids.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish and reweigh to determine the mass of the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the L-isoleucine (e.g., 105°C for aqueous solutions).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation: The solubility can be calculated as the mass of the dried L-isoleucine divided by the mass or volume of the solvent.

Spectroscopic Analysis Protocols

4.3.1 NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of L-isoleucine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

If the solution is not clear, filter it to remove any particulate matter.

Instrument Settings (for a 500 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: ~500 MHz

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

-

¹³C NMR:

-

Observe frequency: ~125 MHz

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Applied during acquisition

-

4.3.2 FT-IR Spectroscopy (KBr Pellet Method)

Procedure:

-

Thoroughly grind 1-2 mg of dry L-isoleucine with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[17][18]

-

Transfer a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[6]

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

4.3.3 Mass Spectrometry (Electrospray Ionization)

Sample Preparation:

-

Prepare a dilute solution of L-isoleucine (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Instrument Settings (typical for an ESI-Q-TOF or Ion Trap):

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 200-300 °C

-

Nebulizer pressure: 1-2 bar

-

Mass range: m/z 50-500

X-Ray Crystallography for Crystal Structure Determination

This protocol provides a general workflow for single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Grow single crystals of L-isoleucine of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in the X-ray beam of a diffractometer.

-

Cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Correct the data for experimental factors (e.g., Lorentz and polarization effects).

-

Determine the unit cell parameters and space group.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.[19]

-

Biological Signaling and Biosynthesis

L-Isoleucine and the mTOR Signaling Pathway

L-isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][20] The presence of sufficient amino acids, including L-isoleucine, is a prerequisite for mTORC1 activation.[21]

Caption: L-Isoleucine activates mTORC1 signaling.

Biosynthesis of L-Isoleucine

In plants and bacteria, L-isoleucine is synthesized from threonine in a multi-step enzymatic pathway.[16] This pathway is not present in humans, making isoleucine an essential amino acid that must be obtained from the diet.

Caption: Biosynthesis pathway of L-Isoleucine.

Safety and Handling

L-isoleucine is generally considered safe and is a component of many nutritional supplements. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Avoid contact with skin and eyes. Avoid creating dust.[22][23]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][24]

-

First Aid:

For detailed safety information, refer to the Safety Data Sheet (SDS).[4][12][22][23][24]

References

- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceijsar.com [scienceijsar.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 7. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 8. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]

- 12. fishersci.at [fishersci.at]

- 13. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]

- 14. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmajournal.net [pharmajournal.net]

- 16. researchgate.net [researchgate.net]

- 17. shimadzu.com [shimadzu.com]

- 18. m.youtube.com [m.youtube.com]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lobachemie.com [lobachemie.com]

- 23. shop-usa.enartis.com [shop-usa.enartis.com]

- 24. ajiaminoscience.eu [ajiaminoscience.eu]

An In-depth Technical Guide on the Crystal Structure of (2S)-2-amino-3-methylpentanoic acid (L-Isoleucine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine. An essential branched-chain amino acid (BCAA), L-isoleucine is fundamental to protein synthesis and plays a crucial role in metabolic regulation.[1] Understanding its three-dimensional atomic arrangement is vital for applications in structural biology, drug design, and material science. This document details its crystallographic parameters, molecular and supramolecular features, the experimental protocols for structure determination, and its role in biological signaling pathways.

Crystallographic Data of L-Isoleucine

L-Isoleucine has been observed to crystallize in different polymorphic forms, primarily in the monoclinic space group P2₁.[2][3][4][5] The molecules in the crystal structure exist as zwitterions, a common feature for amino acids in the solid state.[2][4][5] The crystal packing is characterized by distinct double layers formed through hydrogen bonding, with the hydrophobic side chains facing each other.[3]

Below is a summary of the quantitative crystallographic data from various studies. The existence of multiple polymorphs highlights the sensitivity of crystallization to experimental conditions.

| Parameter | Polymorph 1 | Polymorph 2 (New Polymorph) |

| Chemical Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 131.2 g/mol | 131.17 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| Unit Cell Dimensions | a = 9.75(2) Åb = 5.32(2) Åc = 14.12(2) Åβ = 95.8(2)° | a = 10.478(3) Åb = 5.318(2) Åc = 25.594(8) Åβ = 94.39(3)° |

| Unit Cell Volume (V) | 723.0 ų | 1421.9(8) ų |

| Molecules per Unit Cell (Z) | 4 | 8 (4 independent molecules in asymmetric unit) |

| Calculated Density (Dx) | 1.196 g/cm³ | 1.226 g/cm³ |

| Data Source | Torii & Iitaka (1971)[3] | Curland et al. (2018)[2][4][5] |

Note: Another study has reported an orthorhombic space group (P2₁2₁2₁) for L-isoleucine, indicating significant polymorphism.[6]

Molecular and Supramolecular Features

In its crystalline form, the L-isoleucine molecule exhibits distinct conformational properties. Studies have identified two primary conformations for the side chain, often referred to as "extended" and "folded".[7] Within the asymmetric unit of the newer polymorph, the four independent molecules show variations in the rotational angles around the Cα-Cβ bond.[3]

The supramolecular architecture is dominated by a network of N—H···O hydrogen bonds that link the zwitterionic molecules.[2][4] These interactions form extensive double layers. The hydrophobic aliphatic side chains of the isoleucine molecules protrude from these hydrogen-bonded layers, stacking together in an anti-parallel fashion.[2][4] This segregation of polar and non-polar regions is a defining characteristic of the L-isoleucine crystal structure and is closely related to the structures of other hydrophobic amino acids like L-valine.[3]

Experimental Protocol: X-ray Crystallography

The determination of the L-isoleucine crystal structure is achieved through single-crystal X-ray diffraction. The generalized workflow involves sample preparation, crystallization, data collection, and structure solution and refinement.[8][9]

-

Synthesis and Crystallization :

-

High-purity L-isoleucine is dissolved in a suitable solvent, such as an aqueous solution.

-

Single crystals are grown via slow evaporation of the solvent at a controlled temperature.[3] For small molecules, techniques like vapor diffusion (hanging or sitting drop) are also commonly employed.[10] Crystals of L-isoleucine have been described as colorless thin plates.[3]

-

-

Data Collection :

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a monochromatic X-ray beam. Modern studies use diffractometers equipped with sensitive area detectors like CCDs.[9]

-

The crystal is rotated in the beam, and a series of diffraction patterns are collected.[11] The intensities and positions of the diffracted spots are recorded.[8]

-

-

Data Processing :

-

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group from the systematic absences in the diffraction pattern.[8]

-

The intensities of all reflections are integrated and scaled to produce a final reflection file.

-

-

Structure Solution and Refinement :

-

The "phase problem" is solved to calculate an initial electron density map. For small molecules, direct methods are typically successful.

-

An initial atomic model of the L-isoleucine molecule is built into the electron density map.[11]

-

The model is refined using computational techniques, such as full-matrix least-squares, to improve the fit between the calculated and observed diffraction data.[3] This iterative process adjusts atomic positions and thermal parameters until convergence is reached, resulting in a final, validated crystal structure.

-

Biological Context: L-Isoleucine Signaling Pathways

Beyond its structural role in proteins, L-isoleucine is an important signaling molecule, particularly in the regulation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central controller of cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and energy status.[12]

Isoleucine, along with leucine, acts as a key signal of amino acid availability to activate mTOR Complex 1 (mTORC1).[13][14] This activation leads to the phosphorylation and regulation of downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis.[12][15] Studies have shown that supplementation with L-isoleucine can increase the phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6).[13][16]

In plants and microorganisms, L-isoleucine is synthesized via a multi-step enzymatic pathway starting from threonine.[17] This pathway is subject to feedback regulation by isoleucine, leucine, and valine.[17]

References

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. cris.iucc.ac.il [cris.iucc.ac.il]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Role of (2S)-2-amino-3-methylpentanoic Acid in Muscle Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-3-methylpentanoic acid, also known as L-isoleucine, is an essential branched-chain amino acid (BCAA) that plays a critical role in skeletal muscle metabolism. Beyond its fundamental function as a substrate for protein synthesis, L-isoleucine acts as a signaling molecule, influencing key metabolic processes such as glucose uptake and the regulation of protein turnover. This technical guide provides an in-depth analysis of the functions of L-isoleucine in muscle metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of L-isoleucine in metabolic and muscle-related disorders.

Introduction

Skeletal muscle is a primary site for glucose and amino acid metabolism, and its proper function is crucial for whole-body metabolic homeostasis. L-isoleucine, one of the three BCAAs, is metabolized predominantly in skeletal muscle, unlike most other amino acids which are catabolized in the liver[1]. This unique metabolic fate underscores its significance in muscle physiology.

L-isoleucine has been shown to stimulate muscle protein synthesis, a vital process for muscle growth and repair[2][3]. Furthermore, emerging evidence highlights its role in enhancing glucose uptake into muscle cells, a process that is critical for energy production and blood glucose regulation[4][5]. These functions are mediated through complex signaling networks, most notably the mechanistic target of rapamycin (mTOR) pathway.

This guide will explore the molecular mechanisms through which L-isoleucine exerts its effects on muscle metabolism, present quantitative data from key studies, and provide detailed protocols for the experimental techniques used to investigate these functions.

L-Isoleucine and Muscle Protein Synthesis

L-isoleucine is an indispensable component for the synthesis of new muscle proteins[3][6]. While leucine is often considered the primary BCAA responsible for stimulating protein synthesis, isoleucine also plays a significant, independent role in this process.

Activation of the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and protein synthesis. L-isoleucine, similar to L-leucine, can activate mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)[7][8]. Phosphorylation of S6K1 and 4E-BP1 ultimately leads to an increase in the translation of mRNAs that encode for proteins involved in muscle growth.

One study demonstrated that supplementation of L-isoleucine in bovine mammary cells led to a significant increase in the phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6)[8].

Quantitative Data on L-Isoleucine and Muscle Protein Synthesis

The following table summarizes the quantitative effects of L-isoleucine on key markers of muscle protein synthesis.

| Parameter | Experimental Model | Treatment | Fold Change vs. Control | Reference |

| mTOR Phosphorylation | Bovine Mammary Tissue Slices | L-isoleucine Supplementation | Increased (P < 0.05) | [8] |

| S6K1 Phosphorylation | Bovine Mammary Tissue Slices | L-isoleucine Supplementation | Increased (P < 0.05) | [8] |

| rpS6 Phosphorylation | Bovine Mammary Tissue Slices | L-isoleucine Supplementation | Increased (P < 0.05) | [8] |

| Myosin Heavy Chain (MyHC) Protein Levels | Mouse Gastrocnemius Muscle | High-Fat Diet + 25 g/L L-isoleucine | Upregulated | [2] |

| Myogenin (MyoG) Protein Levels | Mouse Gastrocnemius Muscle | High-Fat Diet + 25 g/L L-isoleucine | Upregulated | [2] |

L-Isoleucine and Glucose Metabolism in Muscle

L-isoleucine has been identified as a potent stimulator of glucose uptake in skeletal muscle, a function that is largely independent of insulin[4][5]. This has significant implications for the management of metabolic disorders such as type 2 diabetes.

GLUT4 Translocation and Glucose Uptake

The primary mechanism by which L-isoleucine enhances glucose uptake is by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle cells[9][10]. This increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the muscle. Studies in C2C12 myotubes have shown that isoleucine treatment significantly increases the expression of both GLUT1 and GLUT4[9][11].

Quantitative Data on L-Isoleucine and Glucose Uptake

The table below presents quantitative data on the effects of L-isoleucine on glucose uptake and related parameters in muscle.

| Parameter | Experimental Model | Isoleucine Concentration | Incubation Time | % Increase vs. Control | Reference |

| 2-Deoxyglucose Uptake | C2C12 Myotubes | 1 mM | - | 16.8% | [4][5] |

| 2-Deoxyglucose Uptake | C2C12 Myotubes | 5 mM | 3 h | Significant (P < 0.05) | [9] |

| 2-Deoxyglucose Uptake | C2C12 Myotubes | 7 mM | 3 h | Significant (P < 0.05) | [9] |

| 2-Deoxyglucose Uptake | C2C12 Myotubes | 10 mM | 3 h | Significant (P < 0.05) | [9] |

| Glucose Uptake | Rat Skeletal Muscle (in vivo) | 0.3-0.45 mg/kg | - | 73% | [6][12] |

| GLUT1 Protein Expression | Pig Red Muscle | Diet Supplementation | - | Enhanced (P < 0.05) | [9][11] |

| GLUT4 Protein Expression | Pig Red and White Muscle | Diet Supplementation | - | Enhanced (P < 0.05) | [9][11] |

Signaling Pathways

The metabolic effects of L-isoleucine in muscle are orchestrated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro C2C12 Myotube Glucose Uptake Assay

This protocol describes how to measure glucose uptake in differentiated C2C12 myotubes, a common in vitro model for skeletal muscle.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer

-

L-isoleucine

-

2-deoxy-D-[3H]glucose

-

NaOH or SDS lysis buffer

-

BCA Protein Assay Kit

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

For differentiation, seed myoblasts at a high density and, upon reaching confluence, switch to DMEM with 2% horse serum.

-

Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

-

-

Glucose Uptake Assay:

-

Serum starve the differentiated myotubes for 3-4 hours in DMEM without serum.

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with the desired concentrations of L-isoleucine in KRH buffer for 30-60 minutes.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to each well and incubate for 5-10 minutes.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Determine the radioactivity in a portion of the lysate using a scintillation counter.

-

Use another portion of the lysate to determine the protein concentration using a BCA assay for normalization.

-

Western Blot Analysis of mTORC1 Signaling Proteins

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the mTORC1 signaling pathway in muscle tissue or cells.

Materials:

-

Muscle tissue or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize muscle tissue or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

L-isoleucine is a key regulator of muscle metabolism, with significant effects on both protein synthesis and glucose uptake. Its ability to stimulate the mTORC1 pathway and enhance GLUT4 translocation highlights its potential as a therapeutic agent for conditions characterized by muscle wasting and insulin resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted roles of L-isoleucine in skeletal muscle. Future studies should aim to further elucidate the precise molecular mechanisms of L-isoleucine action and explore its efficacy in clinical settings.

References

- 1. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoleucine increases muscle mass through promoting myogenesis and intramyocellular fat deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myokem.com [myokem.com]

- 4. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. examine.com [examine.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

L-Isoleucine Signaling Pathways in Insulin Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between branched-chain amino acids (BCAAs), including L-isoleucine, and insulin resistance is a critical area of investigation in metabolic disease research. Elevated circulating levels of BCAAs are strongly associated with insulin resistance, type 2 diabetes, and obesity.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core signaling pathways modulated by L-isoleucine that contribute to the development of insulin resistance, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathway: The mTORC1-S6K1 Axis

A central mechanism by which elevated L-isoleucine and other BCAAs are hypothesized to induce insulin resistance is through the persistent activation of the mammalian target of rapamycin complex 1 (mTORC1).[1][2][5] L-isoleucine, along with leucine, can independently and additively activate mTORC1 signaling.[7] This activation triggers a downstream cascade that ultimately impairs insulin signaling.

The key effector in this pathway is the ribosomal protein S6 kinase 1 (S6K1), a direct target of mTORC1.[3][8][9] Activated S6K1 can phosphorylate multiple serine residues on insulin receptor substrate 1 (IRS-1), including Ser307, Ser312, Ser636/639, and Ser1101.[8][10][11][12][13] This serine phosphorylation of IRS-1 has an inhibitory effect, leading to:

-

Reduced IRS-1 Tyrosine Phosphorylation: Serine phosphorylation of IRS-1 hinders its ability to be properly phosphorylated on tyrosine residues by the insulin receptor upon insulin binding.[14]

-

Impaired PI3K/Akt Signaling: The reduced tyrosine phosphorylation of IRS-1 diminishes its capacity to recruit and activate phosphatidylinositol 3-kinase (PI3K), a critical step in the insulin signaling cascade. This, in turn, leads to decreased activation of protein kinase B (Akt).[15][16]

-

Decreased Glucose Uptake: The ultimate consequence of impaired PI3K/Akt signaling is a reduction in the translocation of glucose transporter 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue, resulting in decreased glucose uptake and insulin resistance.[15]

Quantitative Data on L-Isoleucine Signaling and Insulin Resistance

The following tables summarize key quantitative findings from studies investigating the impact of L-isoleucine and BCAAs on components of the insulin signaling pathway.

Table 1: Effects of Amino Acids on Key Signaling Protein Phosphorylation

| Treatment | Protein | Phosphorylation Site | Fold Change vs. Control | Cell/Tissue Type | Reference |

| Amino Acid Infusion | mTOR | Ser2448 | ~30% increase | Human Muscle | [6] |

| Amino Acid Infusion | S6K1 | Thr389 | ~3.7-fold increase with insulin | Human Skeletal Muscle | [17] |

| Leucine Deprivation | mTOR | - | Decreased | HepG2 cells | [12] |

| Leucine Deprivation | S6K1 | - | Decreased | HepG2 cells | [12] |

| Leucine (0.6 mM) + Insulin | Akt | Ser473 | Enhanced phosphorylation | Hepatocytes | [18] |

Table 2: BCAA Metabolism and Insulin Resistance

| Condition | Parameter | Change | Tissue | Reference |

| Insulin Resistance | BCAA Oxidation | Blunted | Adipose tissue, Liver | [2] |

| Insulin Resistance | BCAA Oxidation | Shifted towards | Muscle | [2] |

| Diabetic (db/db) mice | BCAA Oxidation | ~60% reduction | Adipose tissue | [19] |

| Diabetic (db/db) mice | BCAA Oxidation | ~20% reduction | Liver | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the context of L-isoleucine and insulin resistance.

Hyperinsulinemic-Euglycemic Clamp in Mice

This procedure is the gold standard for assessing whole-body insulin sensitivity.

Objective: To measure insulin-stimulated glucose disposal.

Materials:

-

Anesthetized mice with jugular vein and carotid artery catheters

-

Infusion pumps

-

Human insulin (e.g., Humulin R)

-

20% Dextrose solution

-

[3-³H]glucose (for tracer studies)

-

Saline solution

-

Blood glucose meter and strips

Protocol:

-

Animal Preparation: Mice are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover for 5-7 days.[20][21]

-

Fasting: Mice are fasted for 5-6 hours prior to the clamp.[22]

-

Basal Period (90-120 minutes): A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover. A blood sample is taken at the end of this period to determine basal glucose and insulin levels.[20][22]

-

Clamp Period (120 minutes):

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity.

Western Blotting for Signaling Proteins

Objective: To quantify the phosphorylation status of key proteins in the insulin and mTOR signaling pathways.

Materials:

-

Tissue or cell lysates

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-p-IRS-1 (Ser307), anti-IRS-1, anti-p-Akt (Ser473), anti-Akt)[15][23]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

-

SDS-PAGE: Denature protein samples in loading buffer and separate them by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-mTOR) overnight at 4°C with gentle shaking.[5][24]

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry is used to quantify the band intensity, and the level of the phosphorylated protein is typically normalized to the total protein level.[23]

2-NBDG Glucose Uptake Assay in Myotubes

Objective: To measure glucose uptake in cultured muscle cells.

Materials:

-

C2C12 myotubes

-

DMEM (glucose-free)

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

-

Insulin

-

Phloretin (a glucose transport inhibitor)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture: Differentiate C2C12 myoblasts into myotubes.

-

Starvation: Pre-incubate the myotubes in glucose-free DMEM for a defined period to deplete intracellular glucose stores.[25]

-

Treatment: Treat the cells with the desired concentrations of L-isoleucine and/or insulin for the specified time.

-

2-NBDG Incubation: Add 2-NBDG to the medium and incubate for 30 minutes at 37°C.[26] A control group with a glucose transport inhibitor like phloretin should be included.[26]

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.[26]

-

Measurement: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. The intensity is proportional to the amount of glucose taken up by the cells.

Conclusion

The available evidence strongly implicates L-isoleucine, as part of the broader pool of BCAAs, in the development of insulin resistance, primarily through the overactivation of the mTORC1/S6K1 signaling pathway and subsequent inhibitory serine phosphorylation of IRS-1. Furthermore, dysregulation of BCAA catabolism in insulin-resistant states appears to exacerbate this condition. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced roles of L-isoleucine and its metabolites in insulin signaling and to explore potential therapeutic interventions targeting these pathways. Future research should aim to further dissect the specific contributions of L-isoleucine from other BCAAs and to identify the full spectrum of downstream metabolites and their metabolic consequences.

References

- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids [escholarship.org]

- 3. The Relationship between Branched-Chain Amino Acid Related Metabolomic Signature and Insulin Resistance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Nutrient overload, insulin resistance, and ribosomal protein S6 kinase 1, S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Leucine Deprivation Increases Hepatic Insulin Sensitivity via GCN2/mTOR/S6K1 and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soy Protein Outperforms Whey Protein in Ameliorating Insulin Resistance but Not Obesity in High-Fat Diet-Induced Obese Mice [mdpi.com]

- 16. Molecular mechanisms of insulin resistance: serine phosphorylation of insulin receptor substrate-1 and increased expression of p85alpha: the two sides of a coin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amino Acids are Necessary for the Insulin-Induced Activation of mTOR/S6K1 Signaling and Protein Synthesis in Healthy and Insulin Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmpc.org [mmpc.org]

- 21. mmpc.org [mmpc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. abcam.com [abcam.com]

The Four Faces of Isoleucine: A Technical Guide to its Discovery and Stereoisomer Resolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of L-isoleucine and the subsequent characterization of its four stereoisomers. We delve into the historical context of its isolation, the physicochemical properties that differentiate the isomers, and the experimental methodologies, both foundational and contemporary, employed for their separation and analysis. This document serves as a comprehensive resource, providing detailed protocols and quantitative data essential for researchers in the fields of biochemistry, pharmacology, and drug development.

The Dawn of a New Amino Acid: The Discovery of L-Isoleucine

In 1903, the landscape of protein biochemistry was forever changed by the meticulous work of German chemist Felix Ehrlich. While investigating the composition of molasses, a byproduct of sugar refining, Ehrlich identified a new amino acid. This compound, which he named isoleucine, was later also isolated from proteins like fibrin, egg albumin, and gluten, confirming its status as a fundamental building block of life.

Isoleucine, with its unique branched-chain structure, presented a fascinating stereochemical puzzle. Possessing two chiral centers at the α- and β-carbon atoms, it can exist in four distinct stereoisomeric forms: L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid), D-isoleucine ((2R, 3R)-2-amino-3-methylpentanoic acid), L-allo-isoleucine ((2S, 3R)-2-amino-3-methylpentanoic acid), and D-allo-isoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid). The naturally occurring form incorporated into proteins is L-isoleucine.

Differentiating the Isomers: A Quantitative Comparison

The four stereoisomers of isoleucine, while sharing the same chemical formula, exhibit distinct physical properties that are crucial for their identification and separation. These differences arise from the unique three-dimensional arrangement of their atoms. The following tables summarize the key quantitative data for each stereoisomer.

Table 1: Physicochemical Properties of Isoleucine Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | 284 (decomposes)[1] |

| D-Isoleucine | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) |

| L-allo-Isoleucine | C₆H₁₃NO₂ | 131.17 | 285[2] |

| D-allo-Isoleucine | C₆H₁₃NO₂ | 131.17 | 291 (decomposes) |

Table 2: Optical Activity of Isoleucine Stereoisomers

| Stereoisomer | Specific Rotation ([α]D²⁰) | Conditions |

| L-Isoleucine | +38.9° to +41.8°[3] | c=4, 6 N HCl |

| D-Isoleucine | -39.0° ± 2.0°[4] | c=5, 5M aq. HCl |

| L-allo-Isoleucine | Not available | |

| D-allo-Isoleucine | -33° to -39°[5] | c=5, 1 N HCl |

Experimental Protocols: The Art and Science of Isomer Separation

The separation of the four isoleucine stereoisomers has been a significant challenge in analytical biochemistry. Over the years, various techniques have been developed, ranging from classical methods to modern high-performance liquid chromatography (HPLC).

Historical Perspective: Enzymatic Resolution

Early methods for separating amino acid enantiomers relied heavily on the stereospecificity of enzymes. This technique, known as enzymatic resolution, exploits the ability of certain enzymes to act on only one enantiomer in a racemic mixture.

Principle of Enzymatic Resolution:

A racemic mixture of an amino acid derivative (e.g., N-acetylated) is subjected to the action of an enzyme, such as an acylase. The enzyme selectively hydrolyzes the derivative of one enantiomer (typically the L-form), leaving the other enantiomer's derivative intact. The resulting mixture of a free amino acid and a derivatized amino acid can then be separated based on their different chemical properties, such as solubility.

Illustrative Protocol for Enzymatic Resolution of DL-Isoleucine:

-

Derivatization: A racemic mixture of isoleucine is acetylated to form N-acetyl-DL-isoleucine.

-

Enzymatic Hydrolysis: The N-acetyl-DL-isoleucine is dissolved in a buffered solution, and an acylase enzyme is added. The enzyme specifically catalyzes the hydrolysis of N-acetyl-L-isoleucine to L-isoleucine and acetate. N-acetyl-D-isoleucine remains unreacted.

-

Separation: The resulting solution contains L-isoleucine and N-acetyl-D-isoleucine. These two compounds can be separated by techniques such as fractional crystallization, taking advantage of their different solubilities in various solvents.

-

Hydrolysis of the Remaining Derivative: The separated N-acetyl-D-isoleucine is then subjected to acid hydrolysis to yield pure D-isoleucine.

A similar principle can be applied to separate the allo forms.

Modern Approach: Chiral Chromatography

Contemporary separation of isoleucine stereoisomers is predominantly achieved through chiral chromatography, particularly HPLC. This powerful technique offers high resolution and sensitivity.

Principle of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers of a compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation.

Experimental Protocol for Chiral HPLC Separation of Isoleucine Stereoisomers:

-

Column Selection: A column with a suitable chiral stationary phase is chosen. For amino acids, CSPs based on cyclodextrins, macrocyclic antibiotics, or chiral crown ethers are often employed.

-

Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is prepared. The pH and composition of the mobile phase are optimized to achieve the best separation.

-

Sample Preparation: The mixture of isoleucine stereoisomers is dissolved in the mobile phase. Derivatization with a fluorogenic reagent can be performed to enhance detection sensitivity.

-

Chromatographic Separation: The sample is injected into the HPLC system. The different stereoisomers interact with the chiral stationary phase to varying degrees, causing them to travel through the column at different rates and elute at distinct times.

-

Detection: The separated isomers are detected as they exit the column, typically by a UV or fluorescence detector. The retention time of each peak is used to identify the specific stereoisomer, and the peak area corresponds to its concentration.

Visualizing the Metabolic Journey of L-Isoleucine

L-isoleucine plays a crucial role in various metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key steps in its biosynthesis and catabolism.

References

- 1. EP0241094B1 - Process for the separation of l-leucine and l-isoleucine - Google Patents [patents.google.com]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. L-Isoleucine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. D-Isoleucine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. D-allo-Isoleucine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

The Biological Significance of (2S)-2-amino-3-methylpentanoic Acid Chirality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential proteinogenic amino acid with a profound biological significance rooted in its specific stereochemistry. As one of the three branched-chain amino acids (BCAAs), its (2S,3S) configuration is paramount for its incorporation into polypeptides and its diverse physiological roles, including metabolic regulation and cell signaling. This technical guide delves into the critical importance of L-isoleucine's chirality, providing a comparative analysis of its stereoisomers, detailed experimental methodologies for their differentiation, and an exploration of the stereospecific signaling and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the nuanced roles of amino acid stereochemistry in biological systems.

Introduction: The Primacy of Chirality

Chirality, the property of asymmetry, is a fundamental principle in biology. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, a phenomenon starkly illustrated by the proteinogenic amino acids, which almost exclusively exist as L-enantiomers. This compound, or L-isoleucine, is a quintessential example, possessing two chiral centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S).[1][2] Nature's profound preference for the (2S,3S) configuration underscores the high degree of stereospecificity inherent in biological processes, from the fidelity of protein synthesis to the intricate regulation of metabolic pathways.[3] This guide will explore the multifaceted biological significance of this chirality.

Comparative Biological Activities of Isoleucine Stereoisomers

The biological functions of isoleucine are intrinsically linked to its (2S,3S) stereoconfiguration. While L-isoleucine is a fundamental component of proteins and an active signaling molecule, its stereoisomers exhibit markedly different, and often negligible, biological activities in mammalian systems.

Protein Synthesis: A Stereospecific Process

The machinery of protein synthesis exhibits a high degree of fidelity, primarily recognizing and incorporating only L-amino acids. This specificity is enforced by aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule. Isoleucyl-tRNA synthetase (IleRS) demonstrates a profound preference for L-isoleucine, effectively excluding its D-enantiomer and diastereomers from incorporation into nascent polypeptide chains.[4] This stringent selection process is crucial for maintaining the structural and functional integrity of proteins.

Table 1: Quantitative Data on the Stereospecificity of Isoleucyl-tRNA Synthetase (IleRS)

| Stereoisomer | Relative Binding Affinity to IleRS | Rate of Aminoacylation (relative to L-Isoleucine) | References |

| L-Isoleucine (2S,3S) | High | 1.0 | [5] |

| D-Isoleucine (2R,3R) | Very Low / Negligible | Not reported / Assumed negligible | [3] |

| L-Alloisoleucine (2S,3R) | Low | Significantly lower than L-Isoleucine | [6][7] |

| D-Alloisoleucine (2R,3S) | Very Low / Negligible | Not reported / Assumed negligible |

Metabolic Fate and Physiological Effects

L-isoleucine is a key player in metabolism, serving as both a glucogenic and ketogenic amino acid.[8] It also plays a significant role in regulating glucose metabolism and immune function.[9][10] In contrast, the metabolic fates and physiological effects of the other stereoisomers are distinct and often associated with pathological conditions.

-

L-Isoleucine: Actively transported into cells and catabolized to provide energy or precursors for other biomolecules. It is involved in the regulation of blood sugar levels and muscle protein synthesis.[][12]

-

D-Isoleucine: Generally not metabolized by mammalian enzymes and is largely excreted unchanged. Some studies suggest it may have a role as a bacterial metabolite.[9]

-

L-Alloisoleucine: A diastereomer of L-isoleucine, it is not a component of proteins but can be formed endogenously from L-isoleucine, particularly in individuals with Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids.[6][13] Its accumulation in plasma is a key diagnostic marker for this disease.[14]

-

D-Alloisoleucine: The biological significance and metabolic fate of D-alloisoleucine in mammals are not well-characterized.

Table 2: Comparative Physiological Effects of Isoleucine Stereoisomers

| Stereoisomer | Role in Protein Synthesis | Primary Metabolic Fate in Mammals | Key Physiological Effects | References |

| L-Isoleucine (2S,3S) | Essential component | Catabolized for energy (glucogenic & ketogenic) | Regulates blood sugar, promotes muscle repair, supports immune function | [10][15][][12] |

| D-Isoleucine (2R,3R) | Not incorporated | Largely excreted unchanged | May promote glucose consumption (in vitro) | [9] |

| L-Alloisoleucine (2S,3R) | Not incorporated | Metabolized slowly; accumulates in MSUD | Diagnostic marker for Maple Syrup Urine Disease | [6][7][13][14] |

| D-Alloisoleucine (2R,3S) | Not incorporated | Not well-characterized | Not well-characterized |

Signaling Pathways: The Stereospecificity of L-Isoleucine

L-isoleucine, along with other BCAAs, acts as a nutrient signal to regulate key cellular processes, most notably through the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The activation of mTORC1 by L-isoleucine is a stereospecific event, with the cellular sensing mechanisms tailored to the L-configuration.

References

- 1. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Isoleucyl-tRNA Synthetase [aars.online]

- 5. Isoleucyl-tRNA synthetase from Baker's yeast. Catalytic mechanism, 2',3'-specificity and fidelity in aminoacylation of tRNAIle with isoleucine and valine investigated with initial-rate kinetics using analogs of tRNA, ATP and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral L-alloisoleucine loading studies in healthy subjects and in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isoleucine in Food & Nutrition - An Essential Amino Acid - C6H13NO2 [periodical.knowde.com]

- 10. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 12. news-medical.net [news-medical.net]

- 13. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Interrelation between the Metabolism of L-Isoleucine and L-Allo-Isoleucine in Patients with Maple Syrup Urine Disease | Semantic Scholar [semanticscholar.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

A Technical Guide to the Natural Sources of (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential branched-chain amino acid (BCAA) vital for numerous physiological functions, including protein synthesis, metabolic regulation, and hemoglobin formation. As humans cannot synthesize L-isoleucine de novo, it must be obtained from dietary sources. This technical guide provides an in-depth overview of the natural sources of L-isoleucine, presenting quantitative data, detailed experimental protocols for its quantification, and a review of its biosynthetic pathways in microorganisms and plants. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the sourcing, analysis, and production of L-isoleucine.

Natural Sources of L-Isoleucine

L-isoleucine is widely distributed in a variety of protein-rich foods of both animal and plant origin. Animal-based products, such as meat, poultry, fish, eggs, and dairy, are particularly rich in this essential amino acid.[1] Plant-based sources also offer significant amounts of L-isoleucine, with legumes, nuts, seeds, and grains being notable contributors.[1]

Quantitative Data on L-Isoleucine Content in Natural Sources

The following tables summarize the L-isoleucine content in a range of natural sources, compiled from various food composition databases.[1][2][3][4] The data is presented in milligrams of L-isoleucine per 100 grams of the edible portion of the food.

Table 1: L-Isoleucine Content in Animal-Based Products

| Food Source | L-Isoleucine (mg/100g) |

| Meat & Poultry | |

| Beef, ground, 90% lean, raw | 1076 |

| Chicken breast, roasted | 1347 |

| Pork loin, roasted | 1267 |

| Turkey breast, roasted | 1488 |

| Lamb, loin, roasted | 1360 |

| Fish & Seafood | |

| Tuna, light, canned in water | 1198 |

| Salmon, Atlantic, wild, raw | 1139 |

| Cod, Atlantic, raw | 973 |

| Shrimp, cooked | 1109 |

| Dairy & Eggs | |

| Egg, whole, raw | 686 |

| Milk, whole, 3.25% milkfat | 159 |

| Cheese, cheddar | 639 |

| Yogurt, plain, whole milk | 165 |

| Whey protein isolate | 6890 |

Table 2: L-Isoleucine Content in Plant-Based Products

| Food Source | L-Isoleucine (mg/100g) |

| Legumes | |

| Soybeans, mature seeds, raw | 1760 |

| Lentils, raw | 1020 |

| Chickpeas (garbanzo beans), raw | 875 |

| Kidney beans, raw | 1040 |

| Nuts & Seeds | |

| Almonds | 669 |

| Peanuts, raw | 913 |

| Sunflower seeds, dried | 1140 |

| Pumpkin and squash seeds, dried | 1070 |

| Grains & Cereals | |

| Wheat flour, whole-grain | 473 |

| Oats | 590 |

| Quinoa, uncooked | 530 |

| Rice, brown, long-grain, raw | 329 |

| Other | |

| Tofu, firm | 487 |

| Spirulina, dried | 3099 |

Biosynthesis of L-Isoleucine

In plants and microorganisms, L-isoleucine is synthesized from L-threonine through a series of enzymatic reactions.[5] This pathway is a key target for the development of herbicides and antimicrobial agents. The general biosynthetic pathway is illustrated below.

Caption: A simplified diagram of the L-isoleucine biosynthesis pathway starting from L-threonine.

Experimental Protocols for L-Isoleucine Quantification

The accurate quantification of L-isoleucine from natural sources is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The general workflow involves sample preparation (including hydrolysis and derivatization), chromatographic separation, and detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of L-isoleucine from a solid natural source.

Caption: A generalized workflow for the quantification of L-isoleucine from natural sources using HPLC.

Detailed Protocol for L-Isoleucine Quantification in Soy Protein Isolate

This protocol provides a step-by-step method for the determination of L-isoleucine in a soy protein isolate sample using HPLC with pre-column derivatization with phenylisothiocyanate (PITC).[6]

1. Materials and Reagents:

-

Soy protein isolate sample

-

6 M Hydrochloric acid (HCl)

-

Phenylisothiocyanate (PITC)

-

Triethylamine (TEA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

L-Isoleucine standard

-

Sodium phosphate buffer

-

0.45 µm syringe filters

2. Sample Hydrolysis:

-

Weigh accurately about 10 mg of the soy protein isolate into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum or flush with nitrogen.

-

Heat at 110°C for 24 hours.

-

After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

-

Re-dissolve the residue in 1 mL of 0.1 M HCl.

3. Derivatization:

-

Take a 20 µL aliquot of the hydrolysate or standard solution.

-

Add 20 µL of a freshly prepared solution of 5% PITC in acetonitrile.

-

Add 20 µL of 5% TEA in acetonitrile.

-

Vortex the mixture and allow it to react at room temperature for 20 minutes.

-

Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the derivatized sample in 100 µL of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5) containing 0.5% tetrahydrofuran.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 8% to 46% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

5. Quantification:

-

Prepare a calibration curve using standard solutions of L-isoleucine of known concentrations that have undergone the same derivatization procedure.

-

Identify the L-isoleucine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of L-isoleucine in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of L-isoleucine, complete with quantitative data and detailed methodologies for its analysis. The information presented serves as a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development. The provided experimental protocols and pathway diagrams offer a practical foundation for the extraction, quantification, and understanding of the biosynthesis of this essential amino acid. Further research into novel and sustainable sources of L-isoleucine, as well as the optimization of extraction and production methods, will continue to be of significant interest.

References

- 1. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nutritionvalue.org [nutritionvalue.org]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to (2S)-2-amino-3-methylpentanoic acid (L-Isoleucine)

CAS Number: 73-32-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine. As an essential branched-chain amino acid (BCAA), L-isoleucine is fundamental to numerous physiological processes, making it a molecule of significant interest in the fields of biochemistry, nutritional science, and pharmaceutical development. This document details its physicochemical properties, biological roles, metabolic pathways, and industrial production methods. Furthermore, it offers in-depth experimental protocols for its synthesis, purification, and analysis, alongside its applications in research and drug development.

Introduction

This compound, identified by the CAS number 73-32-5, is one of the twenty proteinogenic amino acids and one of the three branched-chain amino acids (BCAAs), alongside L-leucine and L-valine.[1] Its unique aliphatic side chain renders it hydrophobic.[2] As an essential amino acid, L-isoleucine cannot be synthesized de novo by humans and must be obtained through dietary sources.[1][3] It plays a critical role in protein synthesis, metabolism, and the regulation of physiological processes.[4][5] This guide serves as a technical resource for professionals requiring detailed information on L-isoleucine for research and development purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-isoleucine is crucial for its application in research and industry. These properties influence its solubility, stability, and interactions with other molecules.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [6][7] |

| Molecular Weight | 131.17 g/mol | [6] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 288 °C (decomposes) | [8] |

| Water Solubility | 41.2 g/L (at 50 °C) | [8] |

| pKa (α-COOH) | 2.32 (at 25 °C) | [8] |

| pKa (α-NH3+) | 9.76 (at 25 °C) | [8] |

| Isoelectric Point (pI) | 6.02 | [9] |

| Optical Rotation [α]20/D | +41.0° (c=5 in 6 M HCl) | [8] |

| LogP | 0.80 | [8] |

Biological Role and Signaling Pathways

L-isoleucine is a vital component for numerous biological functions, extending beyond its role as a building block for proteins.

Protein Synthesis and Muscle Metabolism

As a BCAA, L-isoleucine is integral to muscle protein synthesis and repair.[1] It serves as a substrate for the synthesis of new proteins and can be catabolized within muscle tissue to provide energy, particularly during periods of exercise or metabolic stress.[8]

Regulation of Blood Glucose

L-isoleucine is involved in the regulation of blood sugar levels by promoting glucose uptake into cells and enhancing insulin secretion.[5] This makes it a key molecule in maintaining glucose homeostasis.

Immune Function

Recent studies have highlighted the importance of L-isoleucine in maintaining immune function. It can enhance the immune system by supporting the function of immune organs and cells.[4] L-isoleucine may also induce the expression of host defense peptides, such as β-defensins, which are crucial for both innate and adaptive immunity.[4]

Signaling Pathways

L-isoleucine, along with other BCAAs, plays a significant role in cell signaling, most notably through the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Metabolic Pathways

L-isoleucine undergoes distinct metabolic pathways for its biosynthesis (in microorganisms and plants) and catabolism (in humans).

Biosynthesis of L-Isoleucine

In organisms like Corynebacterium glutamicum, L-isoleucine is synthesized from L-threonine and pyruvate through a series of enzymatic reactions.

Catabolism of L-Isoleucine

In humans, the breakdown of L-isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. This dual-product nature classifies isoleucine as both a ketogenic and a glucogenic amino acid.[3][9]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of L-isoleucine.

Production by Microbial Fermentation

The primary industrial method for L-isoleucine production is microbial fermentation, typically using genetically engineered strains of Corynebacterium glutamicum.[10][11]

Objective: To produce L-isoleucine using a fed-batch fermentation process with a high-producing strain of Corynebacterium glutamicum.

Materials:

-

Corynebacterium glutamicum L-isoleucine producing strain

-

Seed Medium (per liter): 40 g glucose, 40 g corn steep liquor, 2 g KH2PO4, 2 g MgSO4·7H2O, 5 mg FeSO4·7H2O, 0.2 g L-methionine, 0.5 mg biotin, 0.2 mg thiamine.[12]

-

Fermentation Medium (per liter): 100 g glucose, 10 g corn steep liquor, 5 mL soybean meal hydrolyzate, 2 g KH2PO4, 3 g MgSO4·7H2O, 30 mg MnSO4·H2O, 30 mg FeSO4·7H2O, 0.2 g L-methionine, 2 g L-glutamic acid, 0.3 mg biotin, 0.3 mg thiamine.[12]

-

Feeding Solution: 80% (w/v) glucose solution.

-

Ammonium hydroxide (25% v/v) for pH control.

-

Antifoaming agent.

-

30-L Fermenter.

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the C. glutamicum strain into a flask containing 50 mL of seed medium. Incubate at 32°C with shaking at 200 rpm for 12-18 hours.

-

Fermentation:

-

Sterilize the 30-L fermenter containing 14 L of fermentation medium.

-

Inoculate the fermenter with the seed culture (15% v/v).[12]

-

Maintain the temperature at 32°C.[12]

-

Set the initial aeration rate to 0.6 vvm and the stirrer speed to 300 rpm.[12]

-